molecular formula C22H15Cl2F3N4O2S2 B2456483 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1226444-60-5

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2456483
CAS No.: 1226444-60-5
M. Wt: 559.4
InChI Key: FFLDJWXKUWQXJD-UHFFFAOYSA-N
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Description

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H15Cl2F3N4O2S2 and its molecular weight is 559.4. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2F3N4O2S2/c1-12-10-34-20(29-12)30-19(32)11-35-21-28-9-18(13-2-7-16(23)17(24)8-13)31(21)14-3-5-15(6-4-14)33-22(25,26)27/h2-10H,11H2,1H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLDJWXKUWQXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide , with the CAS number 1226459-80-8 , is a novel derivative of imidazole that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C19H14Cl2F3N3O2SC_{19}H_{14}Cl_{2}F_{3}N_{3}O_{2}S, with a molecular weight of 476.3 g/mol . The structure features a complex arrangement of aromatic rings and functional groups that contribute to its biological properties. The presence of dichlorophenyl and trifluoromethoxy groups is particularly noteworthy as these moieties are known to enhance biological activity.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study explored the antibacterial potential of various imidazole analogues, revealing that compounds with similar structural features to our target compound displayed activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound IDTarget PathogenMinimum Inhibitory Concentration (MIC)
1aMRSA8 µg/mL
1bE. coli16 µg/mL
Target CompoundS. aureusNot yet determined

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. A series of studies focused on its effects against multiple cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A-549) cancer cells. The compound exhibited notable antiproliferative activity, with IC50 values indicating effectiveness comparable to established chemotherapeutics like doxorubicin.

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (µM)Reference Compound IC50 (µM)
Panc-12.31.1
MCF-72.81.5
HT-293.50.9
A-5494.01.3

The mechanism through which this compound exerts its biological effects is still under investigation, but preliminary findings suggest that it may inhibit specific enzyme pathways involved in cancer cell proliferation and survival. The presence of the imidazole ring is known to interact with biological targets such as carbonic anhydrases, which play a role in tumor growth and metastasis .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of imidazole derivatives similar to our target compound:

  • Case Study on Anticancer Efficacy : A study by Jain et al. demonstrated that imidazole derivatives showed selective inhibition against cancer cell lines, suggesting that modifications in the side chains could enhance efficacy .
  • Antibacterial Screening : In another study, compounds structurally resembling our target were tested against a panel of bacterial strains, showcasing promising results against resistant strains .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For example, studies on similar thiazole-containing compounds have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanisms typically involve disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Anticancer Potential

The compound's structural framework suggests potential activity against various cancer cell lines. Similar compounds containing imidazole and thiazole moieties have shown promising results in inhibiting the proliferation of cancer cells, particularly those associated with breast cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of thiazole derivatives, compounds similar to 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide were tested against various pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative treatments for resistant strains .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of imidazole derivatives, including those with thiazole substitutions. The study utilized the MCF7 breast cancer cell line to assess cytotoxicity through the Sulforhodamine B (SRB) assay. Compounds showed significant inhibition of cell growth, suggesting that modifications in the imidazole ring could enhance anticancer activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling an imidazole-thiol intermediate (e.g., 5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2-thiol) with 2-chloro-N-(4-methylthiazol-2-yl)acetamide under basic conditions (K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or acetone .
  • Optimization : Reaction yields (60-85%) depend on solvent choice, molar ratios (1:1.2 thiol:chloroacetamide), and temperature (60-80°C). For example, using triethylamine in dioxane minimizes side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound and resolving structural ambiguities?

  • Techniques :

  • 1H/13C NMR : Confirms substituent positions (e.g., imidazole C-2 thioether linkage) and aryl group orientations .
  • IR Spectroscopy : Identifies thioether (C-S, ~600 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹) functional groups .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated vs. observed) .
    • Validation : Elemental analysis (C, H, N, S) matches theoretical and experimental values to confirm purity .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies (e.g., COX-1/2 inhibition vs. anticancer effects)?

  • Resolution Strategies :

  • Assay Standardization : Use consistent cell lines (e.g., HT-29 for cytotoxicity) and enzyme sources (recombinant COX-1/2) .
  • Dose-Response Studies : Establish IC₅₀ values under controlled conditions (pH, temperature) to compare potency .
  • Structural Analogs : Compare with derivatives (e.g., fluorophenyl vs. dichlorophenyl substitutions) to identify structure-activity relationships (SAR) .

Q. What strategies optimize solubility and bioavailability without altering core pharmacophore activity?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the acetamide moiety to enhance aqueous solubility .
  • Co-Solvent Systems : Use DMF/ethanol mixtures (4:1 v/v) during in vitro assays to maintain compound stability .
  • Peripheral Modifications : Add hydrophilic substituents (e.g., -OH, -NH₂) to the thiazole ring while retaining imidazole-thioether interactions .

Q. How does molecular docking predict interactions with COX-1/2, and what experimental validation is required?

  • Docking Workflow :

  • Software : AutoDock Vina or Schrödinger Suite models binding poses, highlighting hydrogen bonds with catalytic residues (e.g., Tyr-385 in COX-1) .
  • Validation :
  • Enzymatic Assays : Measure COX-1/2 inhibition % at 10 µM.
  • Mutagenesis : Replace predicted binding residues (e.g., Arg-120) to confirm docking accuracy .

Q. What methodologies are recommended for scaling up synthesis in academic labs while maintaining purity?

  • Scale-Up Strategies :

  • Process Control : Use continuous flow reactors to improve heat/mass transfer and reduce byproducts .
  • Purification : Recrystallize intermediates from ethanol-DMF mixtures (3:1 v/v) to remove unreacted thiols .
  • Real-Time Monitoring : Implement inline FTIR or HPLC to track reaction progress and adjust parameters dynamically .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and preliminary in vivo models?

  • Root Causes :

  • Metabolic Instability : Hepatic metabolism in vivo may reduce bioavailability compared to in vitro assays .
  • Tumor Microenvironment : Hypoxia or stromal interactions in vivo alter compound efficacy .
    • Solutions :
  • Metabolite Identification : Use LC-MS to profile major metabolites and modify structures to block degradation sites .
  • Xenograft Models : Test in immunocompetent models to account for microenvironment effects .

Methodological Best Practices

Q. What steps ensure reproducibility in SAR studies for imidazole-thiazole hybrids?

  • Guidelines :

  • Synthetic Protocols : Document exact reaction times, solvent grades, and purification methods (e.g., column chromatography vs. recrystallization) .
  • Data Reporting : Include negative controls (e.g., unsubstituted imidazole analogs) and full spectroscopic datasets in supplementary materials .

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